Strategic Utilization of 2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene
Strategic Utilization of 2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene
CAS 1881293-32-8 | Technical Application Guide
Abstract
This technical guide profiles 2-(Benzyloxy)-4-chloro-1-(trifluoromethyl)benzene (CAS 1881293-32-8), a high-value intermediate in medicinal chemistry. Structurally characterized by a trifluoromethyl group ortho to a masked phenol and a chlorine atom in the para position relative to the trifluoromethyl group, this scaffold serves as a critical "metabolic blocker" and "coupling hinge" in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemo-structural properties, validated synthesis protocols, and strategic applications in palladium-catalyzed cross-coupling workflows.
Chemo-Structural Profile & Strategic Utility
The molecule represents a "protected building block" designed to introduce the metabolically stable 4-chloro-2-(trifluoromethyl)phenyl moiety into larger drug candidates.
Structural Analysis
-
1-Trifluoromethyl (-CF₃): Provides metabolic stability (blocking oxidation at the benzylic position) and increases lipophilicity (LogP modulation). Its electron-withdrawing nature significantly increases the acidity of the underlying phenol (once deprotected).
-
2-Benzyloxy (-OBn): Acts as a robust protecting group for the phenol. It is stable against basic conditions (e.g., Suzuki/Buchwald coupling) but selectively removable via hydrogenolysis or Lewis acids (e.g., BBr₃).
-
4-Chloro (-Cl): Serves as the primary "handle" for functionalization. Positioned para to the strong electron-withdrawing -CF₃ group, this chlorine atom is activated for oxidative addition by Palladium (0) catalysts, facilitating cross-coupling reactions.
Physicochemical Properties (Predicted)
| Property | Value / Characteristic | Impact on Processing |
| Molecular Formula | C₁₄H₁₀ClF₃O | -- |
| Molecular Weight | 286.68 g/mol | -- |
| Physical State | Viscous Oil or Low-Melting Solid | Requires gentle heating for transfer. |
| Solubility | High in DCM, EtOAc, THF; Low in Water | Compatible with standard organic workups. |
| Electronic Character | Electron-Deficient Ring | Susceptible to SₙAr if harsh nucleophiles are used. |
Validated Synthesis Protocol
The most reliable route to CAS 1881293-32-8 is the Williamson ether synthesis starting from 5-chloro-2-(trifluoromethyl)phenol . Due to the inductive effect of the -CF₃ group, the phenol is relatively acidic (pKa ~7-8), allowing the use of mild bases.
Reaction Pathway
Figure 1: Synthetic route via Williamson Ether Synthesis.
Step-by-Step Methodology
Reagents:
-
5-Chloro-2-(trifluoromethyl)phenol (1.0 equiv)
-
Benzyl Bromide (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetone (0.5 M concentration)
Protocol:
-
Setup: Charge an oven-dried round-bottom flask with 5-chloro-2-(trifluoromethyl)phenol and anhydrous DMF. Stir until dissolved.
-
Deprotonation: Add K₂CO₃ in a single portion. The suspension may turn yellow indicating phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
-
Addition: Dropwise add Benzyl Bromide (BnBr) over 10 minutes. Caution: Exothermic.
-
Reaction: Heat the mixture to 60°C and monitor via TLC (Hexanes/EtOAc 9:1) or HPLC.[1] The limiting reagent (phenol) should be consumed within 2–4 hours.
-
Workup (Self-Validating Step):
-
Cool to RT. Pour into ice-water (5x reaction volume).
-
Observation: The product should precipitate as a solid or oil out.
-
Extract with Ethyl Acetate (3x). Wash organics with water (2x) and brine (1x) to remove DMF.
-
-
Purification: Dry over MgSO₄, filter, and concentrate. If necessary, purify via silica gel chromatography (Gradient: 0% → 10% EtOAc in Hexanes).
Quality Control (QC) Checkpoints:
-
¹H NMR: Look for the disappearance of the phenolic -OH singlet (~5–6 ppm) and the appearance of the benzylic -CH₂- singlet (~5.1 ppm).
-
TLC: The product will have a significantly higher R_f than the starting phenol due to the capping of the polar -OH group.
Strategic Applications: The "Coupling Hinge" Workflow
This molecule is primarily used to construct biaryl scaffolds found in RORγ modulators, kinase inhibitors, and agrochemicals. The protection of the phenol allows the chlorine to be reacted without interference from the acidic proton.
Modular Workflow
Figure 2: Downstream application workflow for drug discovery.
Mechanistic Insight:
-
Step A (Coupling): The electron-poor nature of the ring (due to -CF₃) facilitates oxidative addition of Pd(0) into the C-Cl bond, making Suzuki couplings generally high-yielding (>85%).
-
Step B (Deprotection): Standard hydrogenolysis (H₂, Pd/C) removes the benzyl group. Note: If the coupled aryl group contains reducible olefins or halogens, use Boron Tribromide (BBr₃) at -78°C as an alternative deprotection method to preserve sensitive functionalities.
Safety & Handling (Analogous Hazard Profiling)
While specific toxicological data for CAS 1881293-32-8 is limited, its structural analogs (PCBTF derivatives) suggest specific hazards.
-
Inhalation: Like 4-chlorobenzotrifluoride (PCBTF), fluorinated aromatics can be respiratory irritants.[2] Use strictly within a fume hood.
-
Skin Contact: Benzyl halides (trace starting material) are potent lachrymators and skin irritants. The product itself is lipophilic and may penetrate skin.
-
Environmental: Fluorinated compounds are often persistent. All aqueous waste containing fluorinated byproducts must be segregated for incineration, not discharged to sewer.
References
-
National Toxicology Program (NTP). (2023).[3] Testing Status of 1-Chloro-4-(trifluoromethyl)benzene (PCBTF). U.S. Department of Health and Human Services. [Link][4]
-
Organic Syntheses. (2023). General Procedures for Williamson Ether Synthesis of Electron-Deficient Phenols. Organic Syntheses, Coll. Vol. 10. [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 4-Chlorobenzotrifluoride (Analogous Structure Safety Data). [Link]
- Google Patents. (2016). Patent WO2016025342A1: Modulators of RORgamma (Citing similar benzotrifluoride ether scaffolds).
Sources
- 1. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]
- 2. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Assessing Exposures to 1-chloro-4-(trifluoromethyl) Benzene (PCBTF) in U.S. Workplaces - PMC [pmc.ncbi.nlm.nih.gov]
